molecular formula C9H14N4 B2519649 2-(Piperazin-1-ylmethyl)pyrazine CAS No. 1083300-35-9

2-(Piperazin-1-ylmethyl)pyrazine

Cat. No. B2519649
CAS RN: 1083300-35-9
M. Wt: 178.239
InChI Key: UMSBILFYXUYRGS-UHFFFAOYSA-N
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Description

2-(Piperazin-1-ylmethyl)pyrazine is a compound that contains a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms, and a piperazine ring, a six-membered ring containing two nitrogen atoms . The compound is a derivative of pyrazine, which is a heterocyclic aromatic organic compound . It is also known as 2-[(piperazin-1-yl)methyl]pyrazine trihydrochloride .


Synthesis Analysis

The synthesis of piperazine derivatives, such as 2-(Piperazin-1-ylmethyl)pyrazine, can be achieved through various methods. These include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of 2-(Piperazin-1-ylmethyl)pyrazine consists of a six-membered ring with two nitrogen atoms opposing each other and four carbon atoms interspersed . The InChI code for this compound is 1S/C9H14N4.3ClH/c1-2-12-9(7-11-1)8-13-5-3-10-4-6-13;;;/h1-2,7,10H,3-6,8H2;3*1H .


Chemical Reactions Analysis

The chemical reactivity of 2-(Piperazin-1-ylmethyl)pyrazine can be enhanced under certain conditions, such as the presence of catalysts or high temperatures . The compound can undergo substitutions, allowing for the creation of a vast array of pyrazine derivatives .


Physical And Chemical Properties Analysis

2-(Piperazin-1-ylmethyl)pyrazine is a powder with a molecular weight of 287.62 . It is stable and non-reactive under normal conditions . The compound is soluble in water and other polar solvents due to the polarity imparted by the nitrogen atoms .

Scientific Research Applications

Anti-Tubercular Agents

2-[(Piperazin-1-yl)methyl]pyrazine: has been investigated for its anti-tubercular activity. Researchers designed and synthesized novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives based on this compound. These derivatives were evaluated against Mycobacterium tuberculosis H37Ra. Notably, several compounds demonstrated significant activity, with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 mM. Additionally, they exhibited low cytotoxicity to human kidney cells, making them promising candidates for further development .

Peptide Derivatization

1-(2-Pyrimidyl)piperazine: , a metabolite of 2-(Piperazin-1-ylmethyl)pyrazine , serves as a derivatization reagent for carboxyl groups on peptides. Researchers use it during the spectrophotometric analysis of phosphopeptides .

Neuropharmacological Research

The presence of the piperazine ring in 2-(Piperazin-1-ylmethyl)pyrazine suggests potential applications in neuropharmacological research. It may modulate neurotransmitter activity, making it relevant for studying neural processes.

Atypical Antipsychotics

In a quest to develop antipsychotic drugs with minimal side effects, scientists synthesized a series of 4-{4-[2-(4-(2-substituted quinoxaline-3-yl)piperazin-1-yl)ethyl]phenyl thiazoles . These novel atypical antipsychotics show promise in addressing mental health disorders .

Novel Triazole Derivative

A novel compound, 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione , was synthesized from 2-(Piperazin-1-ylmethyl)pyrazine . This derivative holds potential for further exploration due to its unique structure and properties .

Safety and Hazards

Hazards for skin and eye contact, and respiratory exposure are recognized for the majority of the compounds under application . Most are classified as irritating to the respiratory system . The compound 2-(Piperazin-1-ylmethyl)pyrazine trihydrochloride has a safety warning with hazard statements H302, H315, H319, H335 .

Future Directions

The future directions for 2-(Piperazin-1-ylmethyl)pyrazine could involve its use in various applications spanning across various industries. Pyrazine derivatives have shown a wide range of biological activities, including antimicrobial, antifungal, and anticancer effects, making them an area of interest for pharmaceutical research and development .

Mechanism of Action

Target of Action

It is known that piperazine derivatives have a wide range of biological and pharmaceutical activity . They are employed in various drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

Mode of Action

It is known to be a metabolite of buspirone , which suggests it may have similar interactions with its targets

Biochemical Pathways

It is known to be used as a derivatization reagent for the carboxyl groups on peptides . This suggests that it may play a role in the modification of proteins and could potentially affect various biochemical pathways.

Pharmacokinetics

As a metabolite of buspirone , it may share similar pharmacokinetic properties

Result of Action

Given its use as a derivatization reagent for the carboxyl groups on peptides , it may play a role in the modification of proteins, potentially affecting their function and activity.

properties

IUPAC Name

2-(piperazin-1-ylmethyl)pyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4/c1-2-12-9(7-11-1)8-13-5-3-10-4-6-13/h1-2,7,10H,3-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMSBILFYXUYRGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Piperazin-1-yl)methyl]pyrazine

CAS RN

1083300-35-9
Record name 2-[(piperazin-1-yl)methyl]pyrazine
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